
The Evolutionary Trajectory of Gibberellin
Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Gibberellic acid

Cat. No.: B1671473 Get Quote

Executive Summary
The gibberellin (GA) signaling pathway is a cornerstone of plant development, regulating a vast

array of processes from seed germination to flowering. This technical guide provides an in-

depth exploration of the evolutionary journey of the core GA signaling module, comprising the

GIBBERELLIN INSENSITIVE DWARF1 (GID1) receptor, the DELLA protein repressors, and

the F-box protein component of the SCF E3 ubiquitin ligase. By tracing the origins and

diversification of these key players from non-vascular plants to angiosperms, we gain a deeper

understanding of the molecular innovations that have shaped plant architecture and adaptation.

This document summarizes key quantitative data, details relevant experimental protocols, and

provides visual representations of the signaling pathways to serve as a comprehensive

resource for the scientific community.

Introduction: The Canonical Gibberellin Signaling
Pathway in Angiosperms
In flowering plants (angiosperms), the gibberellin signaling pathway operates as a de-

repression mechanism. In the absence of bioactive GA, DELLA proteins, which are members of

the GRAS family of transcriptional regulators, repress GA-responsive genes, thereby inhibiting

growth.[1][2] The perception of bioactive GAs by the nuclear receptor GID1 triggers a

conformational change in GID1, promoting its interaction with the N-terminal DELLA domain of

DELLA proteins.[3][4] This GA-GID1-DELLA complex is then recognized by an F-box protein

(SLY1 in Arabidopsis or GID2 in rice), which is a component of the Skp1-Cullin-F-box (SCF) E3
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ubiquitin ligase complex.[5][6] The SCFSLY1/GID2 complex subsequently polyubiquitinates the

DELLA protein, targeting it for degradation by the 26S proteasome.[1][7] The removal of the

DELLA repressor allows for the expression of GA-responsive genes, leading to various growth

and developmental processes.[8][9]

Evolutionary Origins and Diversification
The core components of the GA signaling pathway did not evolve concurrently. A survey of

plant lineages reveals a stepwise acquisition and refinement of this crucial regulatory module.

Bryophytes: The Ancestral State
In non-vascular plants such as the moss Physcomitrella patens, a complete GA-GID1-DELLA

signaling module is absent.[10][11] While homologues of DELLA proteins are present and

conserved in all land plants, functional GID1 receptors and the full GA biosynthetic pathway are

not.[12][13] The DELLA-like proteins in P. patens may have ancestral functions independent of

GA signaling.[14] Although some GID1-like proteins exist in bryophytes, they lack the canonical

GA-binding pocket and the N-terminal lid required for DELLA interaction, suggesting they are

not true GA receptors.[15]

Lycophytes: Emergence of a Functional Module
The lycophyte Selaginella moellendorffii represents a pivotal point in the evolution of GA

signaling. It is the earliest diverging vascular plant lineage in which a complete and functional

GA-GID1-DELLA module has been identified.[10][11] S. moellendorffii possesses GID1

homologs (SmGID1a and SmGID1b) that can bind bioactive GAs, interact with S. moellendorffii

DELLA proteins (SmDELLAs) in a GA-dependent manner, and complement rice gid1 mutants.

[11] However, the GA perception system in S. moellendorffii exhibits some primitive

characteristics compared to that of angiosperms, including a lower binding affinity of SmGID1

for bioactive GAs and a broader specificity for different GA molecules.[8][10]

Angiosperms: Refinement and Diversification
In angiosperms, the GA signaling pathway has undergone further refinement and

diversification. This includes an increase in the binding affinity and specificity of GID1 receptors

for bioactive GAs.[8] Gene duplication events have led to multiple GID1 and DELLA paralogs in

many angiosperm species, allowing for sub-functionalization and neo-functionalization,
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contributing to the complexity and fine-tuning of GA responses in different tissues and

developmental stages.[12][16]

Data Presentation: Quantitative Analysis of
Gibberellin Signaling Components
The evolution of the GA signaling pathway is reflected in the changing biochemical properties

of its core components. The following tables summarize key quantitative data from studies on

GID1 receptors from different plant lineages.

Plant Lineage Receptor Ligand
Dissociation
Constant (Kd)

Reference

Rice (Oryza

sativa)
OsGID1 GA4 ~1 x 10-7 M [4]

Rice (Oryza

sativa)
OsGID1 GA1 3.05 x 10-7 M [8]

Rice (Oryza

sativa)
OsGID1 GA3 2.96 x 10-7 M [8]

Selaginella

moellendorffii
SmGID1a GA4 8 x 10-9 M [1]

Table 1: GID1 Receptor-Gibberellin Binding Affinities. This table presents the dissociation

constants (Kd) for the interaction between GID1 receptors and various gibberellin molecules in

rice and Selaginella moellendorffii. A lower Kd value indicates a higher binding affinity.
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Interaction Method Observation Reference

OsGID1 - OsSLR1 Yeast Two-Hybrid
GA-dependent

interaction
[4]

SmGID1a -

SmDELLA1
Yeast Two-Hybrid

GA-dependent

interaction
[11]

AtGID1a - AtRGA Yeast Two-Hybrid
GA-dependent

interaction
[17]

AtGID1a - AtRGA In vitro Pull-down
GA enhances

interaction
[17]

OsGID2 - OsSLR1 In vitro Pull-down
Interaction with

phosphorylated SLR1
[6]

Table 2: Protein-Protein Interactions in the Gibberellin Signaling Pathway. This table

summarizes key protein-protein interactions within the GA signaling pathway and the methods

used to detect them.

Experimental Protocols
In Vitro Gibberellin Binding Assay
This protocol is adapted from methods used to characterize the GA-binding properties of GID1

proteins.[4][11]

Objective: To determine the binding affinity of a recombinant GID1 protein for a specific

gibberellin ligand.

Materials:

Recombinant GID1 protein (e.g., GST-GID1 fusion)

Radio-labeled gibberellin (e.g., [3H]GA4)

Non-labeled gibberellin for competition assay

Binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)
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Nitrocellulose membrane

Scintillation counter

Procedure:

Protein Incubation: Incubate a fixed amount of recombinant GID1 protein with increasing

concentrations of radio-labeled GA in binding buffer for 1 hour at 4°C. For competition

assays, incubate the protein and radio-labeled GA with increasing concentrations of non-

labeled GA.

Filter Binding: Filter the incubation mixture through a nitrocellulose membrane under

vacuum. The protein and any bound ligand will be retained on the membrane.

Washing: Wash the membrane with ice-cold binding buffer to remove unbound ligand.

Quantification: Place the membrane in a scintillation vial with scintillation cocktail and

measure the radioactivity using a scintillation counter.

Data Analysis: Plot the amount of bound radio-labeled GA as a function of the ligand

concentration. The dissociation constant (Kd) can be calculated using Scatchard analysis or

non-linear regression.

Yeast Two-Hybrid (Y2H) Assay
This protocol is a generalized procedure for investigating protein-protein interactions, such as

the GA-dependent interaction between GID1 and DELLA proteins.[11][17]

Objective: To determine if two proteins interact in a yeast cellular context.

Materials:

Yeast strains (e.g., AH109 or Y2HGold)

Bait vector (e.g., pGBKT7) containing the GID1 coding sequence fused to the GAL4 DNA-

binding domain (BD).
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Prey vector (e.g., pGADT7) containing the DELLA coding sequence fused to the GAL4

activation domain (AD).

Synthetic defined (SD) media lacking specific nutrients (e.g., -Leu, -Trp, -His, -Ade) for

selection.

Gibberellin (to be added to the media to test for GA-dependency).

X-α-Gal for blue/white screening.

Procedure:

Yeast Transformation: Co-transform the bait and prey plasmids into the appropriate yeast

strain using the lithium acetate method.

Selection for Transformants: Plate the transformed yeast on SD/-Leu/-Trp medium to select

for cells that have taken up both plasmids.

Interaction Assay: Replica-plate the colonies onto selective media (SD/-Leu/-Trp/-His/-Ade)

with and without the addition of GA.

Analysis: Growth on the selective media indicates a positive interaction between the bait and

prey proteins. The intensity of the blue color in the presence of X-α-Gal can provide a

qualitative measure of the interaction strength.

Co-Immunoprecipitation (Co-IP) Assay
This protocol provides a general framework for confirming protein-protein interactions in plant

cells.[14][18]

Objective: To demonstrate the in vivo interaction between two proteins.

Materials:

Plant tissue expressing tagged versions of the proteins of interest (e.g., GID1-HA and

DELLA-FLAG).

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, protease inhibitors).
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Antibody specific to one of the tags (e.g., anti-HA antibody).

Protein A/G agarose beads.

Wash buffer (lysis buffer with lower detergent concentration).

Elution buffer (e.g., SDS-PAGE sample buffer).

Antibodies for western blot analysis (e.g., anti-HA and anti-FLAG).

Procedure:

Protein Extraction: Homogenize plant tissue in ice-cold lysis buffer to prepare a total protein

extract.

Immunoprecipitation: Incubate the protein extract with an antibody against one of the tagged

proteins (the "bait") for 2-4 hours at 4°C.

Capture of Immune Complexes: Add Protein A/G agarose beads to the mixture and incubate

for another 1-2 hours to capture the antibody-protein complexes.

Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to

remove non-specifically bound proteins.

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and perform a western

blot using antibodies against both the bait and the putative interacting partner (the "prey").

The detection of the prey protein in the immunoprecipitated sample confirms the interaction.
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Canonical Gibberellin Signaling Pathway in Angiosperms
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Caption: Canonical gibberellin signaling pathway in angiosperms.
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Evolutionary Progression of Gibberellin Signaling
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Caption: Evolutionary progression of the GA signaling module.
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Conclusion and Future Directions
The evolution of the gibberellin signaling pathway is a compelling example of how molecular

innovations have driven major evolutionary transitions in the plant kingdom. The stepwise

assembly of the GID1-DELLA-SCF module, from its incomplete state in bryophytes to its highly

refined and diversified form in angiosperms, facilitated the evolution of novel plant architectures

and enhanced environmental responsiveness. Future research should focus on elucidating the

ancestral functions of DELLA proteins in non-vascular plants, understanding the selective

pressures that drove the evolution of GID1 specificity, and exploring the diversity of GA

signaling components in a wider range of plant species. A deeper understanding of the

evolutionary trajectory of this pathway will not only provide fundamental insights into plant

biology but may also inform strategies for the genetic improvement of crop plants.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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